REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][S:6]1(=[O:11])=[O:10].Cl>CC(C)=O>[O:10]=[S:6]1(=[O:11])[CH2:7][CH2:8][CH2:9][N:5]1[CH2:4][CH:3]=[O:2]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
COC(CN1S(CCC1)(=O)=O)OC
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Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CUSTOM
|
Details
|
The excess acetone was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned between water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(N(CCC1)CC=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |